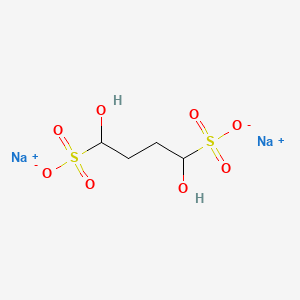

Succinaldehyde sodium bisulfite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Succinaldehyde sodium bisulfite can be synthesized through a multi-step process. One common method involves the reaction of 1,4-butanediol with sulfuric acid to form 1,4-butanedisulfonic acid. This intermediate is then reacted with sodium hydroxide to produce the disodium salt . The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the product .

Análisis De Reacciones Químicas

Succinaldehyde sodium bisulfite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid groups are replaced by other functional groups.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

Succinaldehyde sodium bisulfite is a stable, water-soluble solid formed through the reaction of succinaldehyde with sodium bisulfite. The adduct exhibits enhanced stability compared to succinaldehyde alone, which is prone to spontaneous polymerization. This stability allows for easier handling and utilization in chemical reactions .

Applications in Organic Synthesis

- Intermediate in Synthesis :

- Cross-Linking Agent :

-

Microbial Studies :

- Recent studies have investigated the role of sodium bisulfite injections (which include this compound) in microbial community dynamics within pipelines used for bitumen extraction. The injection was found to affect microbial populations significantly, which has implications for corrosion management in industrial applications .

Case Study 1: Synthesis of Tropanones

A method described in a patent outlines the synthesis of tropanones using this compound as a precursor. In this process, a mixture containing succinaldehyde bis-sodium bisulfite dihydrate, acetone dicarboxylic acid, and methylamine hydrochloride was reacted under controlled conditions to yield tropanones with specific melting points and purity levels .

Case Study 2: Corrosion Management

In a study on pipeline integrity, researchers examined the effects of sodium bisulfite on microbial communities associated with corrosion. The findings indicated that while sodium bisulfite was intended to mitigate corrosion, it also altered microbial populations that could either exacerbate or alleviate corrosion processes. This highlights the dual role of this compound in both treatment and potential unintended consequences .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing tropane alkaloids | Essential for pharmaceutical development |

| Polymer Cross-Linking | Used as a tanning agent for improving leather quality | Enhances durability and resistance |

| Microbial Community Dynamics | Investigated in pipeline corrosion studies | Alters microbial populations affecting corrosion rates |

Mecanismo De Acción

The mechanism of action of Succinaldehyde sodium bisulfite involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The sulfonic acid groups can interact with molecular targets, leading to changes in the chemical environment and facilitating specific reactions . In biological systems, the compound can modulate oxidative stress and lipid peroxidation pathways, providing protective effects against toxic agents .

Comparación Con Compuestos Similares

Succinaldehyde sodium bisulfite can be compared with other similar compounds, such as:

1,3-Propanedisulfonic acid disodium salt: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.

Sodium benzene-1,3-disulfonate: Contains aromatic rings, which provide different chemical properties and uses.

4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: Another aromatic compound with distinct reactivity due to the presence of hydroxyl groups on the benzene ring.

The uniqueness of this compound lies in its specific structure, which provides a balance of hydrophilic and acidic properties, making it suitable for a wide range of applications in different fields.

Actividad Biológica

Succinaldehyde sodium bisulfite (CAS#: 5450-96-4) is a compound formed by the reaction of succinaldehyde with sodium bisulfite. This compound has garnered attention for its various biological activities, particularly in plant defense mechanisms and its potential applications in organic synthesis. This article explores the biological activities of this compound, supported by research findings, case studies, and data tables.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈Na₂O₈S₂ |

| Molecular Weight | 294.211 g/mol |

| Melting Point | 300 °C |

| Appearance | Solid |

This compound acts primarily through oxidative stress induction and modulation of plant defense responses. It is known to enhance resistance against various pathogens by activating specific defense pathways in plants. The compound induces the production of reactive oxygen species (ROS), which play a crucial role in signaling pathways that lead to enhanced disease resistance.

Key Findings:

- Oxidative Stress Induction : Treatment with this compound at concentrations around 500 μM leads to significant increases in ROS levels, negatively impacting photosynthetic activity but enhancing stress tolerance in plants .

- Gene Expression Modulation : The compound has been shown to upregulate genes associated with the glutaredoxin family, which are involved in redox regulation and stress response .

Case Studies

- Plant Defense Activation : A study demonstrated that this compound treatment significantly improved resistance to Leptosphaeria maculans , the pathogen causing phoma stem canker disease. The treatment not only localized defense responses but also promoted systemic resistance, indicating its potential as a biopesticide .

- Downy Mildew Resistance : In pearl millet, this compound was effective in priming defenses against downy mildew, showcasing its role as an activator of plant innate immune responses .

- Salivary Acid Production : An investigation into the effects of sodium bisulfite on human saliva found that it influenced acid production, which could have implications for oral health and microbial balance in the mouth .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

- Pathogen Resistance : Enhances local and systemic resistance to plant pathogens.

- Oxidative Stress Response : Induces ROS production leading to improved stress tolerance.

- Gene Activation : Modulates expression of genes related to stress response and redox regulation.

Safety and Toxicity

While this compound shows promising biological activities, safety considerations are paramount. The compound can release sulfur dioxide upon decomposition, which poses respiratory hazards . Symptoms of exposure may include headaches, dizziness, and respiratory distress due to methemoglobinemia, highlighting the need for caution during handling .

Propiedades

Número CAS |

5450-96-4 |

|---|---|

Fórmula molecular |

C4H10NaO8S2 |

Peso molecular |

273.2 g/mol |

Nombre IUPAC |

disodium;1,4-dihydroxybutane-1,4-disulfonate |

InChI |

InChI=1S/C4H10O8S2.Na/c5-3(13(7,8)9)1-2-4(6)14(10,11)12;/h3-6H,1-2H2,(H,7,8,9)(H,10,11,12); |

Clave InChI |

YVBNQRPDCBFKGY-UHFFFAOYSA-N |

SMILES |

C(CC(O)S(=O)(=O)[O-])C(O)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C(CC(O)S(=O)(=O)O)C(O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

5450-96-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.